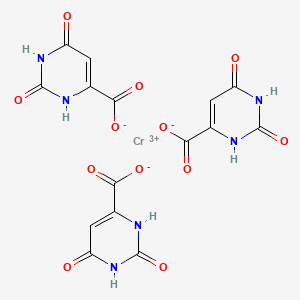
chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate is a coordination compound that features a chromium ion in the +3 oxidation state complexed with 2,4-dioxo-1H-pyrimidine-6-carboxylate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate typically involves the reaction of chromium(III) salts, such as chromium(III) chloride or chromium(III) nitrate, with 2,4-dioxo-1H-pyrimidine-6-carboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the pH is adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the coordination of the ligands to the chromium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromium(III) center can be oxidized to chromium(VI) under strong oxidizing conditions.
Reduction: The compound can be reduced back to chromium(II) using suitable reducing agents.
Substitution: Ligand substitution reactions can occur, where the 2,4-dioxo-1H-pyrimidine-6-carboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or zinc amalgam.
Substitution: Various ligands such as amines, phosphines, or other carboxylates can be used under appropriate conditions.
Major Products Formed
Oxidation: Chromium(VI) species such as chromates or dichromates.
Reduction: Chromium(II) complexes.
Substitution: New chromium(III) complexes with different ligands.
Scientific Research Applications
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying metal-protein interactions.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as coatings and nanocomposites.
Mechanism of Action
The mechanism of action of chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with biological molecules or substrates. The chromium(III) center can coordinate with various functional groups, leading to changes in the structure and activity of the target molecules. This coordination can inhibit enzyme activity, disrupt cellular processes, or induce oxidative stress, depending on the specific application.
Comparison with Similar Compounds
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate can be compared with other chromium(III) complexes, such as:
Chromium(III) acetate: Commonly used in organic synthesis and as a precursor for other chromium compounds.
Chromium(III) chloride: Widely used in industrial processes and as a catalyst.
Chromium(III) picolinate: Known for its use as a dietary supplement for its potential health benefits.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical and biological properties compared to other chromium(III) complexes.
Properties
CAS No. |
94333-35-4 |
|---|---|
Molecular Formula |
C15H9CrN6O12 |
Molecular Weight |
517.26 g/mol |
IUPAC Name |
chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/3C5H4N2O4.Cr/c3*8-3-1-2(4(9)10)6-5(11)7-3;/h3*1H,(H,9,10)(H2,6,7,8,11);/q;;;+3/p-3 |
InChI Key |
RHYIFPUBQRHNAF-UHFFFAOYSA-K |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


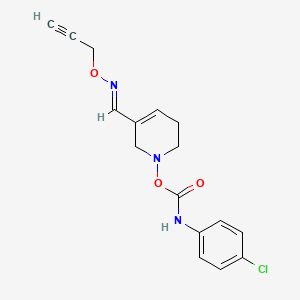
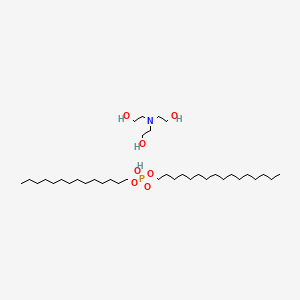
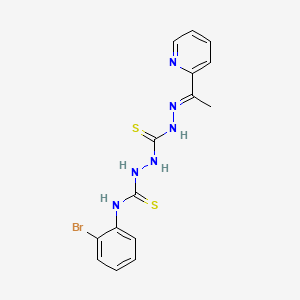
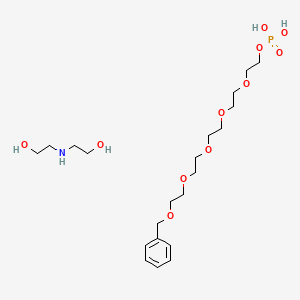
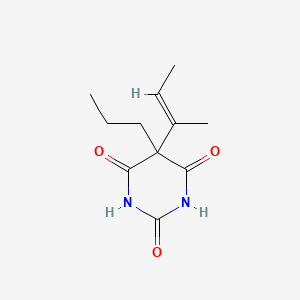
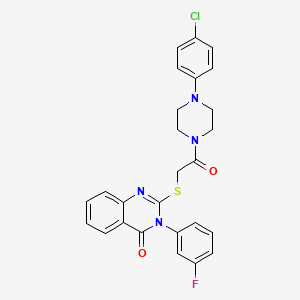
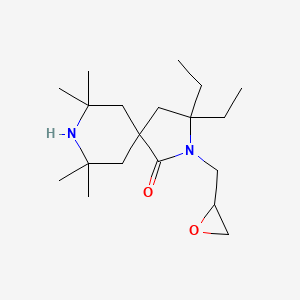

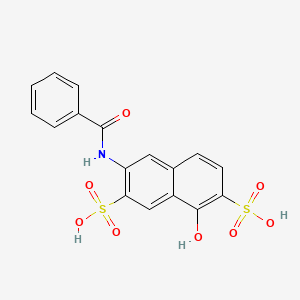

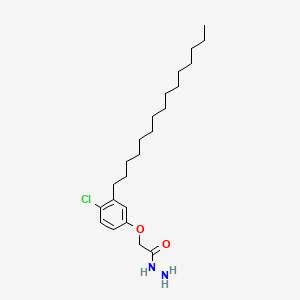
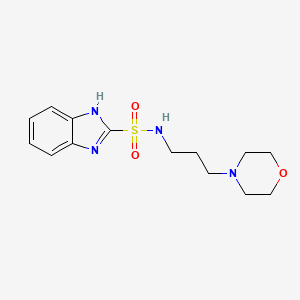
![4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane](/img/structure/B12712449.png)

